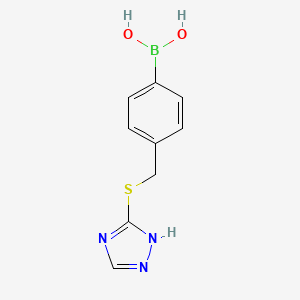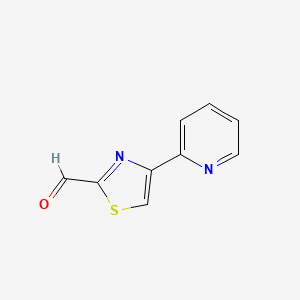![molecular formula C8H13BrO2 B15315233 Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
Methyl2-[1-(bromomethyl)cyclobutyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.1. This compound is often used in scientific experiments, particularly in the fields of organic chemistry and medicinal chemistry. It is known for its unique structure, which includes a cyclobutyl ring with a bromomethyl substituent and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(bromomethyl)cyclobutyl]acetate typically involves the bromination of a cyclobutyl derivative followed by esterification. One common method includes the following steps:
Bromination: Cyclobutylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 1-(bromomethyl)cyclobutane.
Esterification: The resulting 1-(bromomethyl)cyclobutane is then reacted with methyl acetate in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield Methyl 2-[1-(bromomethyl)cyclobutyl]acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: Methyl 2-[1-(bromomethyl)cyclobutyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学研究应用
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate is utilized in various scientific research applications:
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[1-(bromomethyl)cyclobutyl]acetate involves its reactivity due to the presence of the bromomethyl group and the ester functional group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups.
Molecular Targets and Pathways:
Nucleophilic Attack: The bromomethyl group is a target for nucleophilic attack, leading to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids or alcohols, depending on the reaction conditions.
相似化合物的比较
Methyl 2-[1-(bromomethyl)cyclobutyl]acetate can be compared with other similar compounds such as:
Methyl 2-[1-(chloromethyl)cyclobutyl]acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 2-[1-(iodomethyl)cyclobutyl]acetate: Similar structure but with an iodomethyl group instead of a bromomethyl group.
Methyl 2-[1-(hydroxymethyl)cyclobutyl]acetate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in Methyl 2-[1-(bromomethyl)cyclobutyl]acetate makes it more reactive towards nucleophiles compared to its chloro- and iodo- counterparts. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic synthesis.
属性
分子式 |
C8H13BrO2 |
|---|---|
分子量 |
221.09 g/mol |
IUPAC 名称 |
methyl 2-[1-(bromomethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)5-8(6-9)3-2-4-8/h2-6H2,1H3 |
InChI 键 |
ISUPQLZJRIZVBD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
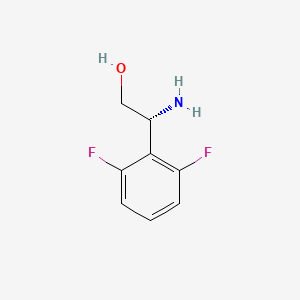
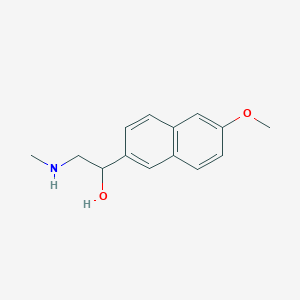
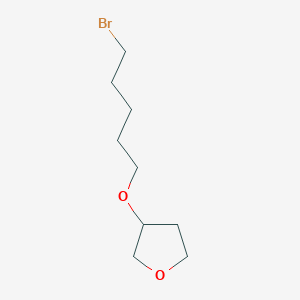
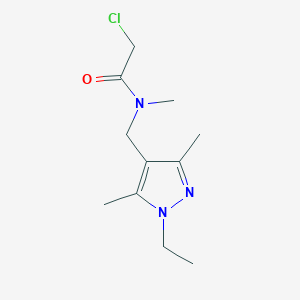

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)


